molecular formula C5H4BrNOS B7967695 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde

4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B7967695
M. Wt: 206.06 g/mol
InChI Key: HWDBVXPMODNGMI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-5-methyl-1,3-thiazole-2-carbaldehyde , reflecting the positions of substituents on the thiazole ring. The thiazole core consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The bromine atom occupies position 4, a methyl group is at position 5, and the aldehyde functional group is attached to position 2.

The molecular formula is C₅H₄BrNOS , with a molecular weight of 206.06 g/mol . Key structural features include:

  • Thiazole ring : Aromatic heterocycle contributing to planar geometry.
  • Bromine substituent : Electron-withdrawing group influencing electrophilic substitution patterns.
  • Aldehyde group : Reactive site for nucleophilic additions or condensations.

A comparative analysis of related thiazole derivatives reveals distinct substitution-driven properties:

Compound Name Molecular Formula Substituent Positions Key Feature
5-Bromo-4-methylthiazole-2-carbaldehyde C₅H₄BrNOS Br at C5, CH₃ at C4 Isomeric counterpart with altered reactivity
2-Amino-4-bromothiazole C₃H₃BrN₂S NH₂ at C2, Br at C4 Lacks aldehyde functionality
4-Methylthiazole C₄H₅NS CH₃ at C4 Simpler structure without bromine

Isomeric Considerations in Thiazole Derivatives

Positional isomerism significantly impacts the physicochemical and biological properties of thiazole derivatives. For this compound, the spatial arrangement of substituents creates distinct electronic and steric environments compared to its isomers:

  • 5-Bromo-4-methyl isomer : The bromine and methyl groups swap positions, altering dipole moments and hydrogen-bonding capabilities. This isomer exhibits a melting point of 41–44°C , whereas the 4-bromo-5-methyl variant’s melting behavior remains unreported.
  • Electronic effects : Bromine’s electron-withdrawing nature at C4 deactivates the thiazole ring toward electrophilic substitution, while the methyl group at C5 provides steric hindrance.
  • Tautomerism : The aldehyde group at C2 may participate in keto-enol tautomerism, though this is less common in thiazoles compared to other heterocycles.

Studies on similar systems demonstrate that positional isomerism can modulate enzyme-binding affinities by up to 10-fold , underscoring the importance of substitution patterns in biological applications.

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound are limited, insights can be drawn from related structures:

  • Planarity : The thiazole ring typically adopts a planar conformation due to aromatic π-electron delocalization. In zinc-coordinated thiazole-carboxaldehyde complexes, the thiazole ring remains coplanar with adjacent aromatic systems, as observed in X-ray structures.
  • Substituent orientation : The aldehyde group at C2 lies in the plane of the thiazole ring, minimizing steric clashes with the methyl group at C5. Bromine at C4 extends perpendicular to the ring, creating a 1.8 Å van der Waals radius that influences packing in solid-state structures.
  • Conformational rigidity : Molecular dynamics simulations of analogous thiazole derivatives suggest limited rotational freedom around the C2–CHO bond, with an energy barrier of ~56–74 kJ/mol for rotation.

Predicted collision cross-section (CCS) values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are 124.6 Ų and 140.0 Ų , respectively, indicating a compact molecular geometry. These values align with the compound’s potential for forming stable coordination complexes with transition metals.

Properties

IUPAC Name

4-bromo-5-methyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3-5(6)7-4(2-8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDBVXPMODNGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde typically involves the bromination of 5-methyl-1,3-thiazole-2-carbaldehyde. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired thiazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed C-H direct arylation reactions and C-Br aromatic nucleophilic and cross-coupling reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with different nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Bromo-5-methyl-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-Bromo-5-methyl-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

  • Antimicrobial Agents : Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds derived from this compound exhibit activity against various bacterial strains .
  • Anticancer Drugs : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Biological Research

This compound is also utilized as a probe in biological studies due to its ability to interact with biological targets:

  • Bioregulatory Studies : It serves as a precursor for synthesizing compounds that can modulate biological pathways, including potential antagonists of chemokine receptors, which are crucial in inflammatory responses .
  • Drug Discovery : The compound is often employed in high-throughput screening assays to identify new drug candidates targeting specific diseases, particularly those related to inflammation and infection.

Material Science

In material science, this compound is used to modify the properties of polymers and other materials:

  • Polymer Additives : Incorporating thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of derivatives synthesized from this compound revealed that one derivative showed promising results in inducing apoptosis in breast cancer cell lines.

DerivativeIC50 (µM)Mechanism of Action
Derivative C15Induction of caspase-dependent apoptosis

Mechanism of Action

The mechanism by which 4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde exerts its effects involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and thiazole ring contribute to the compound’s ability to participate in various chemical reactions, facilitating its role as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 4-bromo-5-methyl-1,3-thiazole-2-carbaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C4), CH₃ (C5), CHO (C2) C₅H₄BrNOS 206.06 Aldehyde for derivatization; bromine enables cross-coupling
2-Bromothiazole-5-carboxaldehyde Br (C2), CHO (C5) C₄H₂BrNOS 192.03 Reactive aldehyde at C5; bromine at C2 alters electronic properties
5-Bromo-1,3-thiazole-2-carbaldehyde Br (C5), CHO (C2) C₄H₂BrNOS 192.03 Bromine at C5 may hinder electrophilic substitution at adjacent positions
4-Methyl-1,3-thiazole-2-carbaldehyde CH₃ (C4), CHO (C2) C₅H₅NOS 143.17 Lacks bromine; lower molecular weight simplifies purification
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Br (C2), CH₃ (C4), COOH (C5) C₅H₄BrNO₂S 222.06 Carboxylic acid group enables salt formation; bromine at C2

Biological Activity

4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrNOSC_5H_4BrNOS, with a molecular weight of approximately 202.06 g/mol. It features a thiazole ring with a bromine substituent and an aldehyde functional group, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds within the thiazole family often exhibit broad-spectrum antimicrobial effects due to their ability to disrupt cellular processes in pathogens. For instance:

  • In Vitro Studies : In laboratory settings, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Thiazole derivatives are frequently investigated for their anticancer properties. This compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating specific cellular pathways that lead to programmed cell death. Studies have indicated that it may interact with proteins involved in cell cycle regulation and apoptosis .
  • Cytotoxicity : In vitro cytotoxicity assays have shown that this compound possesses significant activity against several cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, warranting further investigation into its potential therapeutic applications.

Study on Anticancer Activity

In another significant study focused on anticancer properties, researchers assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10.5
HepG2 (Liver)12.8
A549 (Lung)15.0

These results indicate promising anticancer activity and suggest that further development could lead to effective therapeutic agents targeting specific cancer types .

Q & A

Q. What are the key synthetic routes for preparing 4-bromo-5-methyl-1,3-thiazole-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier–Haack reaction , where 5-methyl-1,3-thiazole derivatives are formylated using POCl₃/DMF. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄) . For example, intermediates like 1-(4-bromo-5-methyl-1,3-thiazol-2-yl)methanamine (CAS 1506302-09-5) are precursors, with subsequent oxidation or aldehyde introduction via Pd-catalyzed cross-coupling .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 185–190 ppm, while the thiazole carbons (C2, C4, C5) show distinct shifts: C2 (δ 155–160 ppm), C4 (δ 115–120 ppm for Br-substituted carbon), and C5 (δ 15–20 ppm for the methyl group) .
  • 2D NMR (HSQC, HMBC) validates connectivity between the aldehyde and thiazole ring .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) to enhance crystal formation.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions by TLC (Rf ≈ 0.5 in same solvent system) .

Advanced Research Questions

Q. How does steric hindrance from the 5-methyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The 5-methyl group directs electrophiles (e.g., bromine) to the 4-position due to steric and electronic effects. Computational studies (DFT, B3LYP/6-31G*) show increased electron density at C4, supported by Fukui indices. Experimental validation via competitive bromination of methyl-substituted thiazoles confirms >90% regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹³C NMR)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with simulated spectra (Gaussian or ACD/Labs).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (SHELXL refinement) .
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to confirm assignments .

Q. Can DFT calculations predict the compound’s reactivity in nucleophilic aldehyde reactions?

  • Methodological Answer : Yes. B3LYP/6-311++G(d,p) calculations model the aldehyde’s LUMO energy (-1.8 eV), indicating high electrophilicity. Experimentally, the aldehyde reacts with amines (e.g., benzylamine) in THF at 25°C to form Schiff bases (confirmed by FTIR: C=N stretch at 1640 cm⁻¹) .

Data-Driven Analysis

Q. How to interpret conflicting HPLC purity results (>95% vs. 85%) for the same batch?

  • Methodological Answer :
  • Column Variability : Test using C18 and phenyl-hexyl columns (e.g., Agilent ZORBAX Eclipse Plus).
  • Mobile Phase Optimization : Adjust pH (2.5–3.5 with 0.1% TFA) to enhance peak resolution .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 208.0 (calculated: 207.09) to rule out degradation .

Q. What are the challenges in crystallizing this compound?

  • Methodological Answer :
  • Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion with 24-well plates).
  • Additives : Introduce 5% DMSO to reduce nucleation time.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours yields monoclinic crystals (space group P2₁/c) .

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